1,3-Dioxoisoindolin-2-yl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxoisoindolinyl group and a tert-butoxycarbonyl-protected amino group attached to a cyclobutane ring. Its molecular formula is C18H22N2O6.
Preparation Methods
The synthesis of 1,3-Dioxoisoindolin-2-yl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate typically involves organic synthesis techniques. One common method involves the reaction of isoindoline-1,3-dione with tert-butoxycarbonyl-protected amino cyclobutane carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Dioxoisoindolin-2-yl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl groups, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist .
Comparison with Similar Compounds
1,3-Dioxoisoindolin-2-yl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate can be compared with other similar compounds, such as:
1,3-Dioxoisoindolin-2-yl (tert-butoxycarbonyl)glycinate: This compound has a similar dioxoisoindolinyl group but differs in the amino acid component.
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: This compound features a different carboxylate group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2135459-00-4 |
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Molecular Formula |
C18H20N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-17(2,3)25-16(24)19-18(9-6-10-18)15(23)26-20-13(21)11-7-4-5-8-12(11)14(20)22/h4-5,7-8H,6,9-10H2,1-3H3,(H,19,24) |
InChI Key |
DSWITNYSECTMLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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